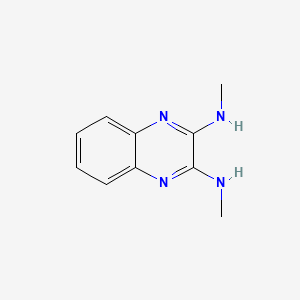

N,N'-Dimethylquinoxaline-2,3-diamine

Description

N,N'-Dimethylquinoxaline-2,3-diamine is a quinoxaline derivative characterized by two methyl-substituted amino groups at positions 2 and 3 of the heterocyclic ring. Quinoxalines are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrazine ring, making them structurally versatile for chemical modifications. For example, 2,3-Diphenylquinoxaline is synthesized from o-phenylenediamine and benzil via cyclization , and similar strategies could apply to N,N'-Dimethylquinoxaline-2,3-diamine using appropriately substituted precursors.

Properties

CAS No. |

63666-09-1 |

|---|---|

Molecular Formula |

C10H12N4 |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-N,3-N-dimethylquinoxaline-2,3-diamine |

InChI |

InChI=1S/C10H12N4/c1-11-9-10(12-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3,(H,11,13)(H,12,14) |

InChI Key |

PJKZXJODXLEDOH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC2=CC=CC=C2N=C1NC |

Origin of Product |

United States |

Preparation Methods

Condensation of 1,2-Phenylenediamine Derivatives with Suitable Precursors

One of the classical approaches to synthesize quinoxaline derivatives, including N,N'-Dimethylquinoxaline-2,3-diamine, involves the condensation reaction of 1,2-phenylenediamine derivatives with α-dicarbonyl compounds or their equivalents under acidic or catalytic conditions.

General Procedure : The condensation of N,N'-dimethyl-1,2-phenylenediamine with 1,2-dicarbonyl compounds (e.g., glyoxal or substituted glyoxals) under reflux in acetic acid or in the presence of iodine catalyst in dimethyl sulfoxide (DMSO) yields the quinoxaline core with the desired substitution pattern.

Advantages : This method allows for regioselective synthesis and can be adapted to produce unsymmetrical quinoxalines by varying the dicarbonyl precursor.

Buchwald–Hartwig Amination of Nitroaniline Derivatives

A more recent and sophisticated method involves the Buchwald–Hartwig cross-coupling reaction of nitroaniline derivatives to construct substituted quinoxaline frameworks.

Method Summary : Non-symmetrically substituted 4,5-dialkoxy-2-nitroanilines are coupled with 1-bromo-2-nitrobenzene derivatives under palladium catalysis. The reaction conditions (time and temperature) are finely tuned to achieve regioselective coupling, leading to 2,3-dialkoxyphenazines, which are related quinoxaline derivatives.

Relevance : Although this method targets dialkoxyphenazines, the principle of selective amination and coupling can be adapted for the preparation of N,N'-Dimethylquinoxaline-2,3-diamine analogs by modifying the substituents and reaction partners.

Reduction of Quinoxaline-2,3-diamine Precursors

Another approach involves the reduction of quinoxaline derivatives bearing nitro or other reducible groups at the 2,3-positions to yield the diamine functionality.

Typical Procedure : Starting from 2,3-dinitroquinoxaline or related intermediates, catalytic hydrogenation or chemical reduction with agents such as lithium aluminum hydride (LiAlH4) is performed to obtain the diamine. Subsequent methylation can be achieved by reaction with methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Notes : This method requires careful control to avoid over-reduction or side reactions and is often used when direct synthesis routes are less feasible.

Methylation of Quinoxaline-2,3-diamine

Direct methylation of quinoxaline-2,3-diamine is a straightforward method to obtain N,N'-Dimethylquinoxaline-2,3-diamine.

Method : The diamine is treated with methylating agents such as methyl iodide in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone). The reaction proceeds to substitute the amino hydrogens with methyl groups, yielding the N,N'-dimethyl derivative.

Considerations : Selectivity and reaction conditions must be optimized to avoid quaternization or multiple methylations beyond the desired N,N'-dimethyl substitution.

Alternative Catalytic Routes

Some recent studies have explored catalytic methods using iridium complexes or hypervalent iodine catalysts for quinoxaline synthesis, which could be adapted for the preparation of substituted diamines including N,N'-Dimethylquinoxaline-2,3-diamine.

For example, iridium-catalyzed reactions of glycerol with 1,2-phenylenediamine derivatives have been reported for related quinoxaline derivatives.

Hypervalent iodine catalysis has also been used to synthesize unsymmetrical quinoxalines from iminoethanone intermediates and 1,2-phenylenediamine.

These methods offer mild conditions and potential for selective functionalization.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylquinoxaline-2,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the methyl groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce partially or fully reduced quinoxaline compounds.

Scientific Research Applications

N,N’-Dimethylquinoxaline-2,3-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-Dimethylquinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or interact with DNA, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoxaline derivatives vary widely based on substituent type and position. Key comparisons include:

Key Observations :

- Substituent Position: The placement of methyl and amino groups significantly impacts electronic and steric properties. For instance, 6-Amino-2,3-dimethylquinoxaline prioritizes methyl groups at 2,3 and an amino group at 6, whereas the target compound positions methylated amines directly on the pyrazine ring.

- Solubility and Reactivity: Methyl groups generally reduce solubility in polar solvents but enhance membrane permeability. Compounds like 2,3-Diphenylquinoxaline exhibit high melting points (174–175 °C) due to aromatic stacking, whereas amino-substituted derivatives may engage in hydrogen bonding.

Spectroscopic Data Comparison

- NMR Shifts: 2,3-Diphenyl-6,7-dimethylquinoxaline: 1H NMR δ 2.53 (s, 6H, –CH₃), δ 7.31–7.94 (aromatic protons) . 4-(1,2-Dihydro-2-phenylquinoxalin-3-yl)-N,N-dimethylbenzenamine: 13C NMR δ 20.3 (–CH₃), δ 128–152 (aromatic carbons) . Hypothetical N,N'-Dimethylquinoxaline-2,3-diamine: Expected 1H NMR signals near δ 2.8–3.1 (N–CH₃) and δ 6.5–7.5 (aromatic protons).

Biological Activity

N,N'-Dimethylquinoxaline-2,3-diamine (DMQDA) is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article reviews the biological activity of DMQDA, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

N,N'-Dimethylquinoxaline-2,3-diamine has the molecular formula and is characterized by its quinoxaline ring structure. This compound is known for its ability to undergo various chemical reactions, including oxidation and reduction, which facilitate its use in synthetic chemistry and biological applications.

Antimicrobial Activity

DMQDA has been investigated for its antimicrobial properties against various pathogens. Research indicates that quinoxaline derivatives, including DMQDA, exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that DMQDA has an MIC ranging from 40 to 50 µg/mL against strains like E. faecalis and K. pneumoniae, demonstrating comparable efficacy to standard antibiotics such as ceftriaxone .

- Mechanism of Action : The antimicrobial effect is believed to result from the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .

Anticancer Activity

The anticancer potential of DMQDA has been explored through various in vitro and in vivo studies:

- Cell Line Studies : DMQDA was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. It was found to induce apoptosis, evident from increased lactate dehydrogenase (LDH) levels and alterations in cell morphology at higher concentrations .

- Case Study : In a study involving an Alzheimer’s disease model, DMQDA derivatives demonstrated neuroprotective effects alongside anticancer properties, suggesting a multifaceted therapeutic potential .

Table 1: Summary of Biological Activities of N,N'-Dimethylquinoxaline-2,3-diamine

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Observations |

|---|---|---|---|

| Antimicrobial | E. faecalis, K. pneumoniae | 40-50 µg/mL | Effective against Gram-positive bacteria |

| Anticancer | MCF-7 cells | IC50 ~225 µM | Induces apoptosis; alters cell morphology |

| Neuroprotective | Alzheimer's model | Not specified | Improves cognitive functions |

The biological activity of DMQDA can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : DMQDA may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- DNA Interaction : The compound has been shown to intercalate with DNA, disrupting replication processes in cancer cells .

- Signaling Pathways : It may modulate key signaling pathways involved in apoptosis and inflammation .

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of DMQDA against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cancer Therapeutics : Research involving animal models indicated that DMQDA not only reduced tumor size but also improved overall survival rates when used in combination with other chemotherapeutic agents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.